7-Oxabicyclo[2.2.1]heptane-2-carbothioamide
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Overview
Description
7-Oxabicyclo[221]heptane-2-carbothioamide is a bicyclic compound featuring an oxabicycloheptane core with a carbothioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[2.2.1]heptane-2-carbothioamide typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a solvent such as toluene and a catalyst like palladium to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[2.2.1]heptane-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reductive ring opening can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbothioamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: MCPBA in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Epoxides: Formed from oxidation reactions.
Alcohols: Resulting from reductive ring opening.
Substituted Derivatives: Various derivatives formed through nucleophilic substitution.
Scientific Research Applications
7-Oxabicyclo[2.2.1]heptane-2-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Studied for its potential therapeutic effects, including antitumor and antibiotic properties.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[2.2.1]heptane-2-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein phosphatases, which play a crucial role in various cellular processes . The compound’s unique structure allows it to bind effectively to these targets, leading to its biological activity .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A related compound with similar structural features but lacking the carbothioamide group.
7-Oxabicyclo[2.2.1]heptene sulfonamides: Compounds with sulfonamide groups that exhibit different biological activities.
Cantharidin: A natural product with a similar bicyclic structure known for its bioactivity.
Uniqueness
7-Oxabicyclo[2.2.1]heptane-2-carbothioamide is unique due to its carbothioamide functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds . This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H11NOS |
---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
7-oxabicyclo[2.2.1]heptane-2-carbothioamide |
InChI |
InChI=1S/C7H11NOS/c8-7(10)5-3-4-1-2-6(5)9-4/h4-6H,1-3H2,(H2,8,10) |
InChI Key |
WOSMUGMYGHIAJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1O2)C(=S)N |
Origin of Product |
United States |
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